2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyridine dihydrochloride
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Overview
Description
2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyridine dihydrochloride is a chemical compound with the molecular formula C11H16N2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its pyridine ring substituted with a methyl group and a pyrrolidinylmethoxy group, making it a versatile molecule for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyridine dihydrochloride typically involves the reaction of 2-methyl-3-hydroxypyridine with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride, and an appropriate solvent, like dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processing is often employed to enhance reaction efficiency and yield. This method allows for better control of reaction parameters, such as temperature and pressure, leading to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Scientific Research Applications
2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyridine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyridine dihydrochloride involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction leads to various downstream effects, including changes in neurotransmitter release and neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyridine: The base form without the dihydrochloride salt.
3-(Pyrrolidin-2-ylmethoxy)pyridine: Lacks the methyl group on the pyridine ring.
2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyridine hydrochloride: Similar structure but with a different salt form.
Uniqueness
2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyridine dihydrochloride is unique due to its specific substitution pattern and salt form, which confer distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
2-methyl-3-(pyrrolidin-2-ylmethoxy)pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10;;/h3,5-6,10,13H,2,4,7-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVSESCRKJTJAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OCC2CCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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